molecular formula C14H10ClN B8005426 6-chloro-2-phenyl-1H-indole CAS No. 57039-63-1

6-chloro-2-phenyl-1H-indole

Cat. No.: B8005426
CAS No.: 57039-63-1
M. Wt: 227.69 g/mol
InChI Key: OBCVUTCTTKCQRR-UHFFFAOYSA-N
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Description

6-chloro-2-phenyl-1H-indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 2-chlorobenzaldehyde with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the C-3 position.

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole ring or the substituents attached to it.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 3-bromo-6-chloro-2-phenyl-1H-indole.

Scientific Research Applications

6-chloro-2-phenyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    6-bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical and biological properties.

    5-chloro-2-phenyl-1H-indole: Chlorine atom is positioned differently, affecting its reactivity and interactions.

Uniqueness

6-chloro-2-phenyl-1H-indole is unique due to the specific positioning of the chlorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for the synthesis of specific derivatives with desired biological or material properties .

Properties

IUPAC Name

6-chloro-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVUTCTTKCQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442468
Record name 6-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57039-63-1
Record name 6-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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